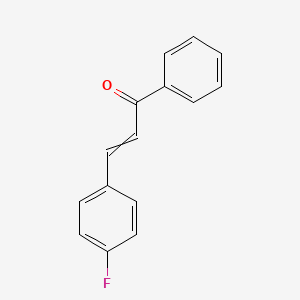

3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one

概要

説明

3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one is an organic compound characterized by its molecular structure, which includes a fluorophenyl group and a phenylpropenone moiety

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the aldehyde to form the final product.

Cyclization Reaction: Another method involves the cyclization of 4-fluorobenzylideneacetophenone under acidic conditions. This reaction typically requires a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound, leading to a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Hydroxylated or aminated derivatives.

科学的研究の応用

Medicinal Chemistry

Antioxidant Activity

Chalcones, including 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, have been investigated for their antioxidant properties. A study synthesized a series of isoxazoline derivatives from this compound and evaluated their antioxidant activity against DPPH (1,1-diphenyl-2-picrylhydrazyl). The results indicated that certain derivatives exhibited promising antioxidant activity, suggesting potential therapeutic applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial effects of chalcones. For instance, the compound demonstrated significant antibacterial and antifungal properties. In vitro studies have shown that derivatives of this chalcone can effectively inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Antitumor Potential

The antitumor activity of chalcones has been widely studied. Compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation. A study reported that modifications to the chalcone structure could enhance its cytotoxicity against cancer cell lines, indicating its potential role in cancer therapy .

Organic Synthesis

Building Block in Organic Chemistry

The α,β-unsaturated carbonyl system present in this compound makes it a valuable intermediate in organic synthesis. It can undergo various reactions, including Michael additions and cycloadditions, facilitating the synthesis of complex organic molecules .

Synthesis of Isoxazoline Derivatives

This compound serves as a precursor for synthesizing isoxazoline derivatives, which are of interest due to their biological activities. The reaction with hydroxylamine leads to the formation of isoxazolines that have been screened for various biological activities .

Case Study 1: Antioxidant Activity Evaluation

A series of isoxazoline derivatives were synthesized from this compound and characterized using spectral methods (IR, NMR). The compounds were tested for their antioxidant activity against DPPH, with one derivative showing significant inhibition at low concentrations. This suggests potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various chalcones, including 3-(4-fluorophenyl)-1-phenylprop-2-en-one, researchers assessed their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that modifications to the phenyl ring could enhance antimicrobial potency, paving the way for new antibiotic agents .

Table 1: Biological Activities of Chalcone Derivatives

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| 3-(4-Fluorophenyl)-1-phenylprop-2-en-one | Antioxidant | 45 |

| Isoxazoline derivative 4i | Antioxidant | 20 |

| Chalcone derivative X | Antibacterial | 30 |

| Chalcone derivative Y | Antifungal | 55 |

Table 2: Synthesis Conditions for Isoxazoline Derivatives

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | 3-(4-Fluorophenyl)-1-phenylprop-2-en-one + Hydroxylamine | Reflux in Ethanol | 85 |

| Step 2 | Isoxazoline derivative + NaOH | Stirred at room temperature | 90 |

作用機序

The mechanism by which 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

類似化合物との比較

4-Fluorocinnamic Acid: Similar in structure but differs in the presence of a carboxylic acid group.

3-(4-Fluorophenyl)propionic Acid: Another related compound with a propionic acid moiety instead of the enone group.

Uniqueness: 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one is unique due to its combination of fluorophenyl and phenylpropenone groups, which confer distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, commonly referred to as a fluorinated chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones, which are aromatic ketones characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, exhibit various pharmacological properties. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between acetophenone and 4-fluorobenzaldehyde. The compound can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

For example, studies have reported that the compound exhibits characteristic peaks in NMR corresponding to its aromatic protons and carbonyl group, confirming its identity as a fluorinated chalcone .

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against cervical cancer (HeLa) and breast cancer cell lines (MDA-MB231) using assays such as Sulforhodamine B (SRB) to measure cell viability .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| MDA-MB231 | 3.0 |

| MDA-MB468 | 4.5 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Antimicrobial Activity

Chalcones, including this compound, have been reported to exhibit antimicrobial properties. Studies indicate that this compound displays significant antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through ROS-mediated mechanisms.

- Antimicrobial Mechanisms : It disrupts microbial membranes and inhibits cell wall synthesis.

Case Studies

A recent study highlighted the efficacy of fluorinated chalcones in treating resistant strains of cancer cells. The results indicated that these compounds could overcome resistance mechanisms typically seen with conventional chemotherapeutics .

Additionally, a study on the interaction of this chalcone with various solvents revealed insights into its solubility and bioavailability, which are critical factors influencing its therapeutic potential .

化学反応の分析

1.1. Cycloaddition Reactions

The α,β-unsaturated carbonyl system participates in [4+2] Diels-Alder reactions with dienes under thermal conditions. For example:

-

Reagents/Conditions : Cyclopentadiene, toluene, 80°C

| Reaction Type | Reagents/Conditions | Product | Key Feature |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene, 80°C | Bicyclic adduct | Regioselective due to electron-withdrawing fluorine |

1.2. Nucleophilic Additions

The β-carbon undergoes nucleophilic attacks due to conjugation with the carbonyl group:

-

Grignard Reagents : Add to the β-position, forming tertiary alcohols.

| Nucleophile | Product | Yield* |

|---|---|---|

| Methylmagnesium bromide | 3-(4-Fluorophenyl)-1-phenyl-3-methylpropan-1-ol | ~75% |

| Aniline | 3-(4-Fluorophenyl)-1-phenyl-3-(phenylamino)propan-1-one | 68% |

*Yields estimated from analogous systems due to limited direct data .

1.3. Hydrogenation

The α,β-unsaturated double bond is selectively reduced:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C | H₂, RT, 12h | Saturated ketone | >90% |

1.4. Oxidation

Controlled oxidation targets the carbonyl or alkene:

-

KMnO₄/H⁺ : Cleaves the double bond, yielding 4-fluorobenzoic acid and acetophenone derivatives.

Mechanistic Insights

-

Electronic Effects : The fluorine atom’s electron-withdrawing nature enhances the electrophilicity of the β-carbon, facilitating nucleophilic attacks .

-

Conjugation Stability : The α,β-unsaturated system stabilizes transition states in cycloadditions, favoring regioselectivity.

Comparative Reactivity

The para-fluorophenyl group confers distinct reactivity compared to analogs:

| Compound | Substituent | Reaction Rate (vs. Parent) |

|---|---|---|

| 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Cl | 1.2× faster nucleophilic addition |

| 3-(4-Methylphenyl)-1-phenylprop-2-en-1-one | CH₃ | 0.7× slower cycloaddition |

特性

IUPAC Name |

3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSCQZARWVHQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。